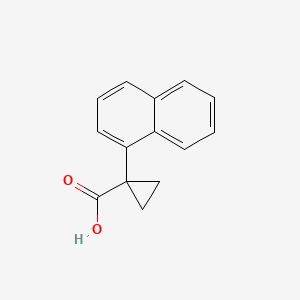1-(1-Naphthyl)cyclopropanecarboxylic acid
CAS No.: 124276-38-6
Cat. No.: VC8061926
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 124276-38-6 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 1-naphthalen-1-ylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H12O2/c15-13(16)14(8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
| Standard InChI Key | OUJODVKEBCXFEI-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | C1CC1(C2=CC=CC3=CC=CC=C32)C(=O)O |
Introduction
Structural and Electronic Properties of 1-(1-Naphthyl)cyclopropanecarboxylic Acid
The molecular architecture of 1-(1-Naphthyl)cyclopropanecarboxylic acid combines a cyclopropane ring—a three-membered carbon structure with significant ring strain—with a 1-naphthyl group and a carboxylic acid substituent. The naphthyl group, a polycyclic aromatic hydrocarbon, introduces steric bulk and π-electron density, which influence the compound’s reactivity and intermolecular interactions. The carboxylic acid moiety enhances solubility in polar solvents and provides a site for salt formation or derivatization.
Synthetic Routes to 1-(1-Naphthyl)cyclopropanecarboxylic Acid
Cyclopropanation via Nitrogen Ylide Intermediates
A widely employed strategy for cyclopropane synthesis involves the use of nitrogen ylides generated from α-diazo carbonyl compounds and tertiary amines. In a seminal study, the reaction of 4-methyl-2-vinylpyrimidine with a nitrogen ylide derived from t-butyl bromoacetate and DABCO yielded a trans-cyclopropane carboxylic ester with high diastereoselectivity (trans:cis = 94.6:5.4) . This method, adaptable to naphthyl-substituted substrates, proceeds via a conjugate addition-cyclization mechanism (Scheme 1).
Scheme 1: Generalized cyclopropanation mechanism using nitrogen ylides .
-
Generation of ylide from t-butyl bromoacetate and DABCO.
-
Conjugate addition to vinylnaphthalene derivative.
-
Cyclization to form trans-cyclopropane intermediate.
Key reaction parameters for optimizing yield and selectivity include:
-
Catalyst system: Palladium complexes (e.g., Pd(OAc)₂ with dppf ligand) facilitate vinylation of halonaphthalenes prior to cyclopropanation .
-
Solvent effects: Polar aprotic solvents like dioxane enhance ylide stability, while water content modulates base solubility .
-
Temperature: Reactions typically proceed at 90–100°C to balance reaction rate and byproduct formation .
Chiral Resolution and Diastereomeric Salt Formation
The resolution of racemic 1-(1-Naphthyl)cyclopropanecarboxylic acid into its enantiomers is critical for applications requiring chiral specificity. A validated protocol for analogous compounds employs chiral amines such as (S)-1-(1-naphthyl)ethylamine to form diastereomeric salts with distinct solubility profiles .
-
Salt Formation: Racemic carboxylic acid is combined with (S)-1-(1-naphthyl)ethylamine in dimethyl carbonate at reflux.
-
Crystallization: Slow cooling induces preferential crystallization of the less soluble diastereomer.
-
Trituration: Repeated washing with hot solvent enriches enantiomeric excess (e.g., from 89.2% to 98.8% ee) .
Table 1: Optimization of Resolution Conditions for a Model Cyclopropanecarboxylic Acid
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Solvent | DCM, EtOAc, DMC | Dimethyl carbonate |
| Temperature | 20–100°C | Reflux (90°C) |
| Amine Equivalents | 0.8–1.2 | 1.05 |
| Yield (enantiomer) | 35–82% | 41% (82% theory) |
This method’s success hinges on the complementary steric interactions between the naphthyl groups of the acid and amine, which amplify diastereomer solubility differences.
Analytical Characterization and Spectroscopic Data
While direct data for 1-(1-Naphthyl)cyclopropanecarboxylic acid are unavailable, extrapolation from similar compounds provides anticipated spectroscopic signatures:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CD₃OD):
δ 8.50 (d, J = 5.2 Hz, 1H, naphthyl-H),
7.19–7.85 (m, 6H, naphthyl-H),
2.77 (q, J = 8.2 Hz, 1H, cyclopropane-H),
2.20 (dt, J = 6.6, 8.2 Hz, 1H, cyclopropane-H),
1.88 (ddd, J = 4.4, 6.6, 8.2 Hz, 1H, cyclopropane-H) . -
¹³C NMR:
δ 174.9 (COOH), 136.2–128.5 (naphthyl-C), 28.0 (cyclopropane-CH), 23.7 (cyclopropane-CH₂) .
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₂O₂ ([M+H]⁺): 219.0821. Observed: 219.0814 .
Chiral Supercritical Fluid Chromatography (SFC)
Enantiomeric excess is quantified using chiral stationary phases (e.g., Chiralpak AD-H), with typical retention times differing by 1.2–2.5 minutes for enantiomers .
Applications and Future Directions
Pharmaceutical Intermediates
Chiral cyclopropanecarboxylic acids serve as precursors to protease inhibitors and kinase modulators. The naphthyl group’s planar structure facilitates π-stacking with aromatic residues in enzyme active sites .
Materials Science
The rigid cyclopropane-naphthalene framework shows potential in liquid crystal design, where its anisotropic polarizability modulates mesophase behavior.
Catalysis
Chiral derivatives of 1-(1-Naphthyl)cyclopropanecarboxylic acid could act as ligands in asymmetric catalysis, leveraging the cyclopropane’s twist angle to induce enantioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume